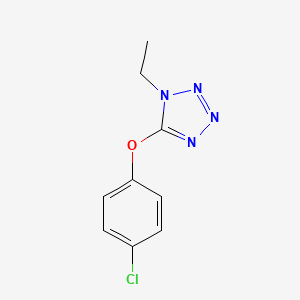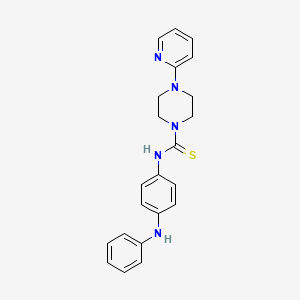![molecular formula C18H16ClN3OS B3618274 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one](/img/structure/B3618274.png)
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one
Vue d'ensemble
Description
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a methylsulfanyl group, and a phenylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Phenylpropanone Moiety: The phenylpropanone moiety can be introduced through a Friedel-Crafts acylation reaction, where the triazole derivative is reacted with phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Amino or thiol derivatives
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of enzymes involved in various biological pathways, including those related to inflammation and cancer.
Medicine: As a candidate for the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biological processes, such as inflammation and cell proliferation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one can be compared with other triazole derivatives to highlight its uniqueness:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and may exhibit different biological activities.
1,3,4-Triazoles: These compounds have a similar arrangement of nitrogen atoms but may differ in the substituents attached to the triazole ring, leading to variations in their properties and applications.
List of Similar Compounds
- 1,2,3-Triazole derivatives
- 1,3,4-Triazole derivatives
- Other substituted triazoles with different functional groups
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-24-18-20-17(14-8-10-15(19)11-9-14)21-22(18)16(23)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWCLQBVMGPLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl 3-({[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3618194.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B3618203.png)

![N-[4-(2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)phenyl]acetamide](/img/structure/B3618217.png)
![N-(2,5-dimethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3618230.png)
![N-(2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3618234.png)


![ethyl 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B3618279.png)
amino]-N-cyclopentylbenzamide](/img/structure/B3618281.png)
![5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3618293.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3618299.png)
![2-[3-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]-N-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3618302.png)
